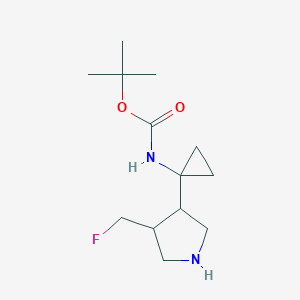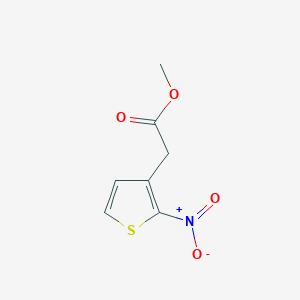
Ethyl 2-(4-(morpholinosulfonyl)benzamido)-5-nitrothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamides, which are structurally similar to the compound , can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of benzoyl isothiocyanate with malononitrile in KOH−EtOH followed by alkylation with alkyl halides and then a reaction with hydrazine .Chemical Reactions Analysis
The synthesis of pyrimidine derivatives, which are structurally related to the compound , involves the condensation of β-dicarbonyl and amine compounds . The reaction of benzoxazolin-2-ones with chlorosulfonic acid can also yield structurally similar compounds .Applications De Recherche Scientifique
1. One-Pot Gewald Synthesis of 2-Aminothiophenes In a study by Tormyshev et al. (2006), 2-Aminothiophene-3-carboxylates with various aryl groups at the 4-position were synthesized using a one-pot Gewald reaction. This involved aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur, in the presence of morpholinium acetate and excess morpholine. This process could be relevant to the synthesis of compounds like Ethyl 2-(4-(morpholinosulfonyl)benzamido)-5-nitrothiophene-3-carboxylate (Tormyshev et al., 2006).
2. Tetrahydroquinoline Derivatives Synthesis Bombarda et al. (1992) described a reaction involving ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, which can be linked to the synthesis pathways of complex thiophene derivatives like the one (Bombarda et al., 1992).
3. Nucleophilic Substitution Reaction of Nitrothiophene Harifi-Mood and Mousavi-Tekmedash (2013) explored the reaction of 2-bromo-5-nitrothiophene with morpholine, providing insights into the behavior of nitrothiophene compounds in various solvents. This research can be useful in understanding the chemical properties and reactions of this compound (Harifi‐Mood & Mousavi-Tekmedash, 2013).
4. Synthesis of Quinazolines as Potential Antimicrobial Agents Desai et al. (2007) conducted research on the synthesis of new quinazolines, which might be relevant to understanding the broader chemical reactions and potential applications of thiophene derivatives (Desai et al., 2007).
5. Synthesis of Nitrothiophene Derivatives and Evaluation as Radiosensitizers Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides, providing a context for the potential biomedical applications of nitrothiophene derivatives. This could be indirectly related to the uses of this compound (Threadgill et al., 1991).
Propriétés
IUPAC Name |
ethyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5-nitrothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O8S2/c1-2-29-18(23)14-11-15(21(24)25)30-17(14)19-16(22)12-3-5-13(6-4-12)31(26,27)20-7-9-28-10-8-20/h3-6,11H,2,7-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZQCCKGBSRPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-cyano-1-methylethyl)-6-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2821728.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2821731.png)


![6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2821735.png)



![4-methoxy-N-phenyl-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2821741.png)
![2-chloro-N-[1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2821742.png)